molecular formula C7H13IO2 B2876403 Ethyl 3-iodo-2,2-dimethylpropanoate CAS No. 1013116-55-6

Ethyl 3-iodo-2,2-dimethylpropanoate

Cat. No.: B2876403
CAS No.: 1013116-55-6
M. Wt: 256.083
InChI Key: GLTXTRRNPCBEGZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-2,2-dimethylpropanoate: is an organic compound with the molecular formula C7H13IO2 It is an ester derivative of 3-iodo-2,2-dimethylpropanoic acid and is characterized by the presence of an iodine atom attached to the third carbon of the propanoate chain

Scientific Research Applications

Ethyl 3-iodo-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially as a building block for the synthesis of bioactive molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-iodo-2,2-dimethylpropanoate are currently unknown . The compound’s effects on biochemical pathways would be determined by its interactions with its targets and the downstream effects of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-iodo-2,2-dimethylpropanoate can be synthesized through the esterification of 3-iodo-2,2-dimethylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the esterification equilibrium towards the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in ethyl 3-iodo-2,2-dimethylpropanoate can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.

    Reduction Reactions: The compound can undergo reduction reactions where the iodine atom is replaced by a hydrogen atom, resulting in the formation of ethyl 2,2-dimethylpropanoate.

    Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

    Substitution: Ethyl 3-hydroxy-2,2-dimethylpropanoate, ethyl 3-amino-2,2-dimethylpropanoate, etc.

    Reduction: Ethyl 2,2-dimethylpropanoate.

    Oxidation: 3-iodo-2,2-dimethylpropanoic acid.

Comparison with Similar Compounds

    Ethyl 3-bromo-2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-chloro-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-fluoro-2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of iodine.

Comparison:

    Reactivity: Ethyl 3-iodo-2,2-dimethylpropanoate is generally more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.

    Applications: While all these compounds are used in organic synthesis, the iodine derivative is preferred when higher reactivity is required. The bromo, chloro, and fluoro derivatives may be chosen for specific applications where their unique reactivity profiles are advantageous.

Properties

IUPAC Name

ethyl 3-iodo-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTXTRRNPCBEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013116-55-6
Record name ethyl 3-iodo-2,2-dimethylpropanoate
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